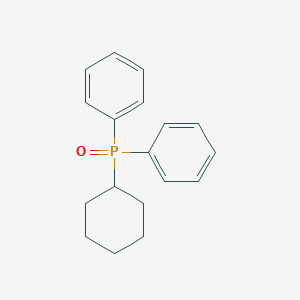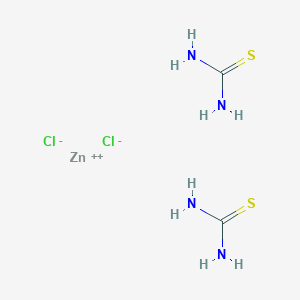
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)- is a compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly referred to as ZnTu, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism Of Action
Studies: Further studies on the mechanism of action of ZnTu could provide insights into its potential applications.
3. Drug delivery systems: ZnTu could be incorporated into drug delivery systems to improve its efficacy.
4. Combination therapies: ZnTu could be used in combination with other drugs to improve their efficacy.
Conclusion:
ZnTu is a compound that has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of interesting biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further research on ZnTu could provide insights into its potential applications and improve its efficacy.
Biochemical And Physiological Effects
ZnTu has been found to exhibit a range of interesting biochemical and physiological effects. Some of the most notable effects of ZnTu include:
1. Antimicrobial activity: ZnTu has been found to exhibit potent antimicrobial activity against a range of bacteria and fungi.
2. Anticancer activity: ZnTu has been found to exhibit potent anticancer activity against a range of cancer cells.
3. Antioxidant activity: ZnTu has been found to exhibit potent antioxidant activity, which makes it useful for preventing oxidative damage in cells.
4. Neuroprotective activity: ZnTu has been found to exhibit neuroprotective activity, which makes it useful for preventing neurological disorders.
Advantages And Limitations For Lab Experiments
ZnTu has several advantages and limitations for lab experiments. Some of the most notable advantages of ZnTu include:
1. Low toxicity: ZnTu is relatively non-toxic, which makes it safe for use in lab experiments.
2. High solubility: ZnTu is sparingly soluble in water, which makes it easy to dissolve in solvents.
3. Stability: ZnTu is stable under a wide range of conditions, which makes it useful for long-term experiments.
Some of the most notable limitations of ZnTu include:
1. Limited availability: ZnTu is not widely available, which makes it difficult to obtain for lab experiments.
2. Limited stability: ZnTu is not stable under acidic conditions, which limits its use in certain experiments.
3. Limited solubility: ZnTu is sparingly soluble in water, which limits its use in experiments that require high concentrations.
Future Directions
ZnTu has several potential future directions for research. Some of the most promising future directions for ZnTu include:
1. Development of new synthesis methods: New synthesis methods for ZnTu could improve its availability and stability.
2.
Synthesis Methods
The synthesis of ZnTu involves the reaction of zinc chloride with thiourea in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is sparingly soluble in water. The reaction can be represented as follows:
ZnCl2 + 2CS(NH2)2 + 2HCl → ZnTu + 2NH4Cl
Scientific Research Applications
ZnTu has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of interesting properties that make it useful for a wide range of applications. Some of the most promising applications of ZnTu include:
1. Antimicrobial activity: ZnTu has been found to exhibit potent antimicrobial activity against a range of bacteria and fungi.
2. Anticancer activity: ZnTu has been found to exhibit potent anticancer activity against a range of cancer cells.
3. Antioxidant activity: ZnTu has been found to exhibit potent antioxidant activity, which makes it useful for preventing oxidative damage in cells.
4. Neuroprotective activity: ZnTu has been found to exhibit neuroprotective activity, which makes it useful for preventing neurological disorders.
properties
CAS RN |
14239-75-9 |
|---|---|
Product Name |
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)- |
Molecular Formula |
C2H8Cl2N4S2Zn |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
zinc;thiourea;dichloride |
InChI |
InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |
InChI Key |
IYGCWJSYWVMBAQ-UHFFFAOYSA-L |
SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
Other CAS RN |
14239-75-9 |
synonyms |
dichlorobis(thiourea-S)zinc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



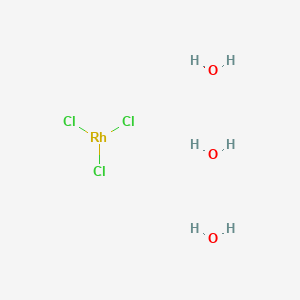
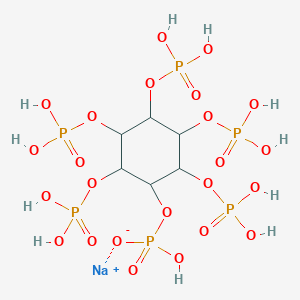
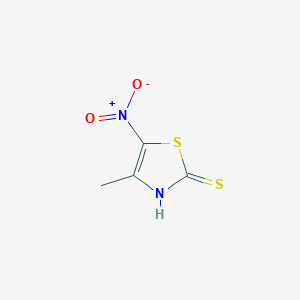
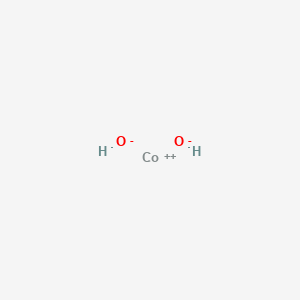
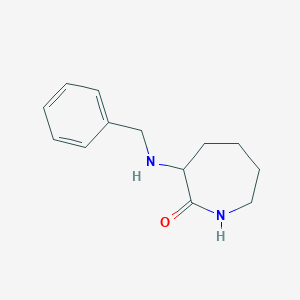

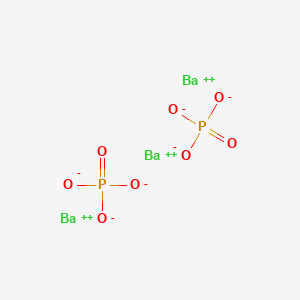
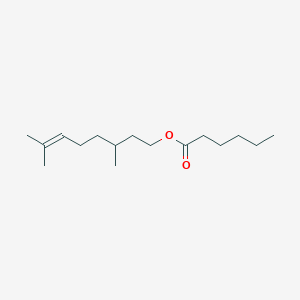
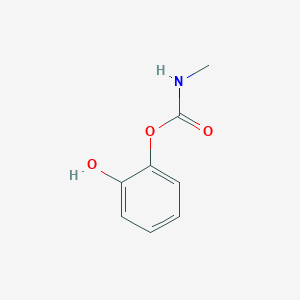
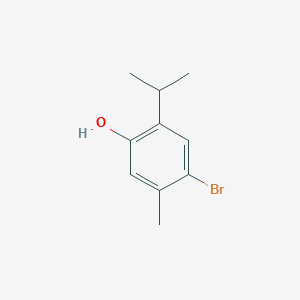
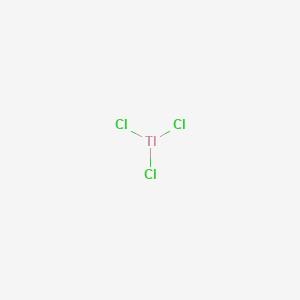
![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
